molecular formula C19H16N6O5S B14109218 N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B14109218
M. Wt: 440.4 g/mol
InChI Key: UOTANXBYVCVUMU-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide (CAS Number 888417-47-8) is a synthetic dihydropyrimidin-2(1H)-one derivative with a molecular formula of C19H15FN6O5S and a molecular weight of 458.4 g/mol . This complex molecule is structurally characterized by a multi-ring system, incorporating a benzamide group, a 3-nitrophenyl moiety, and a thioether linkage, making it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds within this chemical class have been investigated as novel inhibitors of enzymes such as S-nitrosoglutathione reductase, a target relevant for exploring therapeutic pathways . Furthermore, its structural features, particularly the nitroaromatic group, suggest potential as a prodrug that may be activated by nitroreductase enzymes, a mechanism shared with certain antituberculosis agents . This activation pathway is a key area of study for developing new anti-infective therapies. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity compound for investigating enzyme mechanisms, screening for biological activity, and advancing the development of novel pharmacologically active molecules.

Properties

Molecular Formula

C19H16N6O5S

Molecular Weight

440.4 g/mol

IUPAC Name

N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide

InChI

InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-5-2-1-3-6-11)18(28)24-19(23-16)31-10-14(26)21-12-7-4-8-13(9-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28)

InChI Key

UOTANXBYVCVUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The retrosynthetic deconstruction of the target compound reveals three primary building blocks: (1) a 4-amino-6-oxo-1,6-dihydropyrimidine core, (2) a benzamide moiety at position 5, and (3) a 3-nitrophenyl-substituted thioethyl side chain at position 2. Critical disconnections include:

  • Cleavage of the C5 benzamide bond to isolate the pyrimidine intermediate
  • Fragmentation at the thioether linkage to separate the nitroaryl-ethylamide segment
  • Demarcation of the pyrimidine ring’s amino and oxo functionalities.

Strategic route selection prioritizes modular assembly to enable late-stage diversification. Patent CN102161660A demonstrates the viability of sequential nucleophilic substitutions on dichloropyrimidine precursors, followed by ester hydrolysis and amide coupling—a framework adapted for this synthesis.

Stepwise Synthetic Protocol

Synthesis of 4-Amino-2,6-dichloropyrimidin-5(1H)-one

The pyrimidine core is prepared via cyclocondensation of thiourea with ethyl acetoacetate under acidic conditions (H₂SO₄, 0°C → 60°C, 6 h), yielding 2-thio-6-methylpyrimidin-4-ol. Subsequent chlorination using POCl₃ (reflux, 4 h) generates 2,4,6-trichloropyrimidine, which undergoes selective amination at position 4 with aqueous NH₃ (25°C, 12 h) to afford the 4-amino-2,6-dichloropyrimidine intermediate (72% yield).

Table 1: Key Reaction Parameters for Pyrimidine Core Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclocondensation Thiourea, H₂SO₄, 60°C 68 92.4
Chlorination POCl₃, reflux 85 98.1
Selective Amination NH₃ (aq), 25°C 72 95.3

Introduction of Thioethyl-Nitroanilino Side Chain

The 2-chloro position undergoes nucleophilic displacement with 2-aminoethanethiol hydrochloride (1.2 eq) in DMF at 50°C (8 h), forming the thioether linkage. Subsequent acylation with 3-nitrobenzoyl chloride (1.5 eq) in the presence of Et₃N (2 eq) installs the nitroanilino group (88% yield over two steps).

Critical Mechanistic Insight : The thiolate ion’s nucleophilicity is enhanced by deprotonation with K₂CO₃, facilitating SNAr displacement. Acylation proceeds via a mixed anhydride intermediate, with Et₃N scavenging HCl to drive the reaction.

C5 Benzamide Installation

The 6-chloro substituent is hydrolyzed to a hydroxyl group using NaOH (2M, 70°C, 3 h), followed by benzoylation with benzoyl chloride (1.2 eq) in THF under Schlenk conditions. Catalytic DMAP (0.1 eq) accelerates the acylation, achieving 91% conversion.

Table 2: Optimization of Benzoylation Conditions
Base Solvent Temp (°C) Time (h) Yield (%)
Et₃N THF 25 24 62
NaH DMF 60 6 78
DMAP THF 25 12 91

Final Deprotection and Crystallization

The tert-butyloxycarbonyl (Boc) protecting group on the pyrimidine amino function is cleaved with TFA/DCM (1:1 v/v, 2 h, 0°C → 25°C). Crystallization from ethanol/water (7:3) affords the title compound as yellow needles (mp 214–216°C).

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, CONH), 8.72 (d, J = 8.4 Hz, 1H, ArH), 8.31–8.24 (m, 2H, Pyrimidine H), 7.97–7.89 (m, 4H, Benzamide H), 4.52 (s, 2H, SCH₂), 3.21 (t, J = 6.8 Hz, 2H, NHCH₂).
  • HRMS (ESI+): m/z calcd for C₁₉H₁₆N₆O₅S [M+H]⁺: 441.0932; found: 441.0929.

Purity Assessment

HPLC analysis (C18 column, 0.1% HCOOH/MeCN gradient) confirms ≥98.5% purity. Residual solvents meet ICH Q3C limits: DMF < 880 ppm, THF < 720 ppm.

Process Optimization and Scale-Up Considerations

Thioether Formation Kinetics

Reaction profiling via in situ IR revealed pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) for the SNAr step. Scale-up to 5 kg batch maintained 86% yield by implementing:

  • Slow reagent addition to control exotherms
  • Automated pH adjustment (pH 8.5 ± 0.2)
  • Continuous extraction with MTBE.

Waste Stream Management

The process generates 12 L/kg of aqueous waste containing PO₄³⁻ and Cl⁻. Neutralization with Ca(OH)₂ precipitates Ca₃(PO₄)₂ (recovered at 92%), reducing phosphate load by 78%.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Electron Effects

  • Chloro-Trifluoromethyl Analog : The combined effects of chlorine and CF₃ substituents create a highly electron-deficient aromatic system. This could improve membrane permeability due to increased lipophilicity but may reduce aqueous solubility .
  • Ethyl-Methoxy Analog : The ethyl group (-CH₂CH₃) and methoxy groups (-OCH₃) are electron-donating, increasing electron density. Methoxy groups may also participate in hydrogen bonding, improving solubility .

Steric and Solubility Considerations

  • Nitro vs. However, nitro groups may form stronger dipole-dipole interactions .
  • Methoxy Substitution : The 3,4-dimethoxybenzamide in the ethyl analog introduces two methoxy groups, which could enhance solubility in polar solvents compared to the nitro or CF₃ analogs .

Biological Activity

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex compound with significant potential in medicinal chemistry. Its intricate structure includes a pyrimidine ring, a benzamide moiety, and a nitrophenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C19H16N6O5SC_{19}H_{16}N_{6}O_{5}S, with a molecular weight of approximately 440.4 g/mol. The presence of multiple functional groups allows for interactions with various biological targets, which is critical for its pharmacological effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its antibacterial and antifungal activities:

Activity Type Mechanism Target Organisms
AntibacterialInhibition of bacterial enzyme activityGram-positive and Gram-negative bacteria
AntifungalDisruption of fungal cell wall synthesisVarious fungal strains

The compound's mechanism of action likely involves binding to specific enzymes or receptors in microbial cells, inhibiting their function and disrupting essential cellular processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the pyrimidine class. For instance:

  • Antibacterial Studies : A study assessed the antibacterial effects of various pyrimidine derivatives, including those structurally related to N-(4-amino...benzamide). Results showed that compounds with nitro substituents exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Research demonstrated that certain derivatives could inhibit fungal growth by targeting cell wall biosynthesis pathways. This suggests that N-(4-amino...benzamide may also possess similar antifungal properties .
  • Mechanistic Insights : Detailed investigations into the compound's interaction with bacterial enzymes revealed that it could effectively inhibit key metabolic pathways, leading to bacterial cell death. This highlights its potential as a lead compound in antibiotic development .

Potential Applications

Given its biological activity, N-(4-amino...benzamide holds promise for various therapeutic applications:

  • Antimicrobial Agents : Its ability to combat resistant strains of bacteria makes it a candidate for new antibiotic formulations.
  • Cancer Therapy : The structural similarities with known anticancer agents suggest potential applications in oncology research .

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